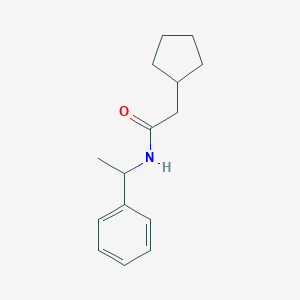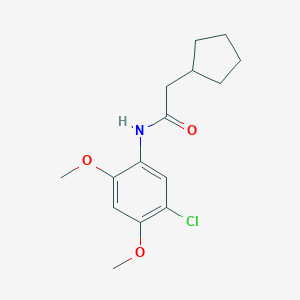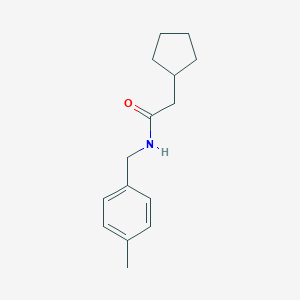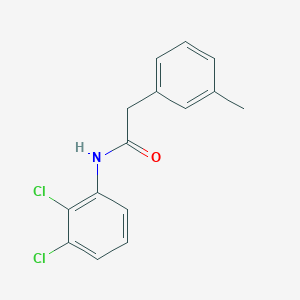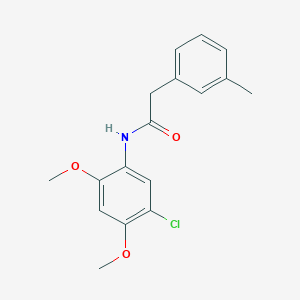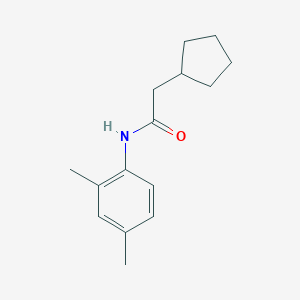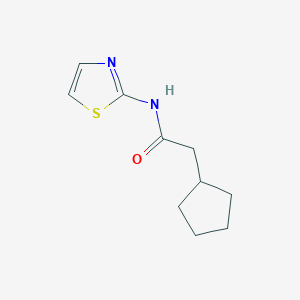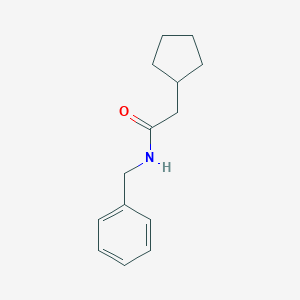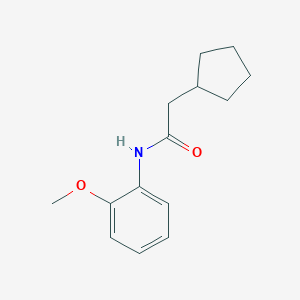
2-cyclopentyl-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-N-(4-isopropylphenyl)acetamide, also known as CX717, is a compound that has been extensively studied for its potential cognitive enhancing properties. It belongs to a class of drugs known as ampakines, which are known to modulate the activity of AMPA receptors in the brain.
Wirkmechanismus
2-cyclopentyl-N-(4-isopropylphenyl)acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. This leads to an increase in the activity of these receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(4-isopropylphenyl)acetamide has been shown to improve memory, attention, and learning in animal models. It has also been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which are neurotransmitters involved in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyclopentyl-N-(4-isopropylphenyl)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not be suitable for all types of cognitive tasks, as its effects may be task-specific.
Zukünftige Richtungen
For research on 2-cyclopentyl-N-(4-isopropylphenyl)acetamide include further studies on its potential therapeutic applications, as well as investigations into its long-term effects on cognitive function. In addition, research could be conducted to determine the optimal dosage and administration schedule for 2-cyclopentyl-N-(4-isopropylphenyl)acetamide in humans. Finally, studies could be conducted to investigate the potential use of 2-cyclopentyl-N-(4-isopropylphenyl)acetamide in combination with other cognitive enhancing drugs.
Synthesemethoden
The synthesis of 2-cyclopentyl-N-(4-isopropylphenyl)acetamide involves the reaction between cyclopentanone and 4-isopropylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with acetic anhydride to form 2-cyclopentyl-N-(4-isopropylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential cognitive enhancing properties. It has been shown to improve memory, attention, and learning in animal models. In addition, it has been tested in clinical trials for the treatment of cognitive impairments associated with conditions such as Alzheimer's disease and schizophrenia.
Eigenschaften
Produktname |
2-cyclopentyl-N-(4-isopropylphenyl)acetamide |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
2-cyclopentyl-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C16H23NO/c1-12(2)14-7-9-15(10-8-14)17-16(18)11-13-5-3-4-6-13/h7-10,12-13H,3-6,11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
UECXVSQAWFCXSA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2CCCC2 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-cyclopentylacetamide](/img/structure/B308676.png)

